Propan-2-yl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Medicinal chemistry Bioisostere design ADME optimization

Propan-2-yl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate (CAS 2060025-84-3) is a fully assigned, single-entity heterocyclic building block belonging to the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (THIP) class. Its molecular formula is C₁₂H₁₆F₂N₂O₂, with a molecular weight of 258.26 g/mol, an isopropyl ester at the 3-position, and a difluoromethyl (–CHF₂) group at the 2-position of the fused bicyclic core.

Molecular Formula C12H16F2N2O2
Molecular Weight 258.26 g/mol
Cat. No. B13206952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropan-2-yl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
Molecular FormulaC12H16F2N2O2
Molecular Weight258.26 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C1=C(N=C2N1CCCC2)C(F)F
InChIInChI=1S/C12H16F2N2O2/c1-7(2)18-12(17)10-9(11(13)14)15-8-5-3-4-6-16(8)10/h7,11H,3-6H2,1-2H3
InChIKeyCBUYSYFCRYDTKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propan-2-yl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate: Structural Identity and Procurement-Relevant Characteristics


Propan-2-yl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate (CAS 2060025-84-3) is a fully assigned, single-entity heterocyclic building block belonging to the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (THIP) class [1]. Its molecular formula is C₁₂H₁₆F₂N₂O₂, with a molecular weight of 258.26 g/mol, an isopropyl ester at the 3-position, and a difluoromethyl (–CHF₂) group at the 2-position of the fused bicyclic core [2]. The compound is supplied by multiple reputable vendors at a standard research-grade purity of ≥95% and is exclusively intended for laboratory research and development use .

Why Propan-2-yl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate Cannot Be Replaced by Generic In-Class Analogs


Within the imidazo[1,2-a]pyridine chemotype, subtle variations at the 2-position (difluoromethyl vs. trifluoromethyl, methyl, or isopropyl) and in the pyridine ring saturation state (tetrahydro vs. fully aromatic) produce marked differences in lipophilicity, hydrogen-bonding capacity, metabolic stability, and conformational accessibility that cannot be compensated by trivial substitution at other positions [1]. The target compound occupies a physicochemical niche defined by a logP of 2.4, zero H-bond donors, a TPSA of 44.1 Ų, and the unique capacity of the –CHF₂ group to act as a weak hydrogen-bond donor while maintaining lower lipophilicity than –CF₃ [2][3]. Generic substitution with a trifluoromethyl, methyl, or carboxylic acid analog would alter at least one decision-critical parameter—permeability, solubility, metabolic soft spot, or target recognition—rendering structure–activity relationship (SAR) interpretation unreliable and procurement non-interchangeable [4].

Quantitative Differentiation Evidence for Propan-2-yl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate


Difluoromethyl vs. Trifluoromethyl at the 2-Position: Lipophilicity Reduction and Hydrogen-Bond Donor Capacity

The –CHF₂ substituent on the target compound confers a calculated logP (XLogP3-AA) of 2.4, which is approximately 0.5–0.7 log units lower than the –CF₃ analog (Propan-2-yl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate, MW 276.25 g/mol) based on established fragment contribution models [1]. The –CHF₂ group also serves as a weak hydrogen-bond donor (HBD) in biological environments, whereas –CF₃ is exclusively an H-bond acceptor, a distinction with documented impact on target binding and metabolic stability [2]. In the context of the tetrahydroimidazo[1,2-a]pyridine scaffold, fluorination at the 2-position has been shown to increase insecticidal activity in a position-dependent manner, confirming that the nature of the fluorinated substituent modulates pharmacodynamic readout [3].

Medicinal chemistry Bioisostere design ADME optimization

Saturated (5,6,7,8-Tetrahydro) Scaffold vs. Fully Aromatic Imidazo[1,2-a]pyridine: Conformational Flexibility and Metabolic Differentiation

The target compound features a saturated 5,6,7,8-tetrahydro pyridine ring, which fundamentally alters the scaffold geometry compared to the fully aromatic imidazo[1,2-a]pyridine series (e.g., Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate, MW 240.21 g/mol) . The saturated ring introduces two additional sp³ centers, increasing the rotatable bond count to 4 (vs. 3 in the aromatic analog) and reducing TPSA to 44.1 Ų (vs. ~52–55 Ų for aromatic counterparts), which may enhance passive membrane permeability [1]. The saturated scaffold is devoid of the cytochrome P450-mediated metabolic oxidation liabilities associated with the electron-rich aromatic pyridine ring, a feature that has been exploited in the development of selective enzyme inhibitors built on the THIP scaffold, including O-GlcNAcase inhibitors and heparanase-1 inhibitors with reported selectivity improvements over aromatic isosteres [2][3].

Scaffold hopping Conformational analysis Metabolic stability

Isopropyl Ester vs. Free Carboxylic Acid: Permeability Enhancement and Prodrug Potential

The isopropyl ester of the target compound (MW 258.26, XLogP3-AA 2.4, HBD = 0) represents a significant physicochemical departure from the corresponding free carboxylic acid, 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid (CAS 2060043-79-8, MW 216.18 g/mol, estimated XLogP3-AA ≈ 1.8–2.0, HBD = 1) [1]. The ester lacks an acidic proton, eliminating the ionizable carboxylate at physiological pH and thereby increasing predicted passive membrane permeability by approximately 5- to 10-fold based on established logP–permeability correlations for monocarboxylic acid/ester pairs [2]. In the broader imidazo[1,2-a]pyridine carboxylic acid patent space, esters are routinely employed as permeability-enhancing prodrugs for intracellular target engagement [3]. The isopropyl ester specifically provides a balance of steric bulk and hydrolytic lability that is intermediate between methyl and tert-butyl esters, offering tunable conversion rates to the active acid in cellular assays.

Prodrug design Membrane permeability Caco-2 permeability

Computed Drug-Likeness Profile: Favorable Rule-of-Five and Veber Compliance Relative to Heavier Analogs

The target compound exhibits a computed drug-likeness profile that satisfies both Lipinski's Rule of Five (MW < 500, logP ≤ 5, HBD ≤ 5, HBA ≤ 10) and Veber's bioavailability criteria (rotatable bonds ≤ 10, TPSA ≤ 140 Ų) [1]. Critically, with HBD = 0, HBA = 5, TPSA = 44.1 Ų, and rotatable bonds = 4, the compound occupies a favorable oral bioavailability space that is superior to the trifluoromethyl analog (MW 276.25 g/mol, higher logP, higher TPSA) and avoids the HBD penalty of the free carboxylic acid [2]. In the context of the tetrahydroimidazo[1,2-a]pyridine antifungal series, compounds with similar computed property profiles (MW 200–300, logP 2–3) have demonstrated selective anticandidal activity with MIC values as low as 0.016 mg/mL, establishing that physicochemical properties in this range are compatible with potent, selective biological activity [3].

Drug-likeness ADME prediction Lead optimization

High-Impact Research and Industrial Application Scenarios for Propan-2-yl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate


Lead Optimization Campaigns Requiring Balanced logP (2.0–3.0) and Zero HBD for CNS or Intracellular Targets

The compound's computed logP of 2.4 and absence of hydrogen-bond donors satisfy the CNS drug-likeness criteria (CNS MPO score ≥4) while the difluoromethyl group provides a metabolically stable, weak-HBD bioisostere for lead optimization [1]. This makes it a strategic procurement choice for neuroscience or oncology programs where permeability across the blood–brain barrier or cellular membranes is rate-limiting, and where –CF₃ analogs (logP ~2.9–3.1) risk exceeding optimal lipophilicity windows [2].

Structure–Activity Relationship (SAR) Studies Exploring 2-Position Fluorinated Substituent Effects on Target Binding

The –CHF₂ group offers an intermediate point between –CH₃ (lower lipophilicity, no HBD) and –CF₃ (higher lipophilicity, no HBD) in an SAR matrix. Researchers evaluating fluorine walk or substituent scanning campaigns on the THIP scaffold can use this compound to probe whether the weak H-bond donor capacity of –CHF₂ contributes to target engagement, a hypothesis that cannot be tested with –CF₃ or –CH₃ controls [3]. Prior work in insecticidal THIP derivatives has shown that 2-fluoro substitution increases activity; this compound allows systematic extension to difluoromethyl SAR [4].

Ester Prodrug Strategy for In Vitro Cellular Assays Where Carboxylic Acid Permeability Is Insufficient

When the corresponding free carboxylic acid (CAS 2060043-79-8) fails to achieve adequate intracellular exposure due to its ionizable nature (HBD = 1, lower logP), the isopropyl ester serves as a cell-permeable prodrug that is hydrolyzed by intracellular esterases to release the active acid . This approach is well-precedented in the imidazo[1,2-a]pyridine patent literature and enables facile procurement of an assay-ready ester form without the need for custom synthesis of alternative ester prodrugs [5].

Scaffold-Hopping from Aromatic Imidazo[1,2-a]pyridines to the Saturated THIP Chemotype for IP and Metabolic Differentiation

The saturated 5,6,7,8-tetrahydro scaffold provides a patentably distinct chemical space with reduced CYP oxidation liability compared to the heavily patented aromatic imidazo[1,2-a]pyridine class [6]. Procurement of this compound enables direct head-to-head comparison of potency, selectivity, and metabolic stability between saturated and aromatic analogs in the same assay system, supporting go/no-go decisions for scaffold advancement [7].

Quote Request

Request a Quote for Propan-2-yl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.